![molecular formula C6HBrF4O B157915 4-Bromo-2,3,5,6-tetrafluorophenol CAS No. 1998-61-4](/img/structure/B157915.png)
4-Bromo-2,3,5,6-tetrafluorophenol
Overview
Description
4-Bromo-2,3,5,6-tetrafluorophenol is a fluorinated organic building block that is used in the preparation of agrochemical and pharmaceutical components .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,5,6-tetrafluorophenol is represented by the formula C6HBrF4O . The InChI code for this compound is 1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-2,3,5,6-tetrafluorophenol is 38-39 degrees Celsius . The compound is a solid at room temperature .Scientific Research Applications
Agrochemical and Pharmaceutical Components
This compound serves as a fluorinated organic building block in the preparation of components for agrochemicals and pharmaceuticals. Its fluorinated structure is beneficial in developing various active agents .
Synthesis of Fluorine-containing Biphenyl Cross-linking Agents
It is utilized in synthesizing fluorine-containing biphenyl cross-linking agents. These agents are crucial in producing polymers with enhanced properties due to the incorporation of fluorine atoms .
Peptide Synthesis
The compound is used in the preparation of radioiodinated phenylalanine derivatives, which are valuable in peptide synthesis. This application is significant in the field of biochemistry and molecular biology .
Labeling of Antibodies
It also finds application in labeling antibodies with technetium-99m, an important radioisotope used in medical diagnostics and research .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a fluorinated organic building block used in the preparation of various agrochemical and pharmaceutical components .
Mode of Action
The specific mode of action of 4-Bromo-2,3,5,6-tetrafluorophenol is not well-documented. It is likely that the compound interacts with its targets through the bromine and fluorine atoms, which are known to form strong bonds with many biological targets. The presence of multiple fluorine atoms could enhance the compound’s reactivity and selectivity .
Biochemical Pathways
Given its use in the synthesis of fluorine-containing biphenyl cross-linking agents, it may influence pathways related to polymer formation .
Result of Action
Its role as a building block in the synthesis of various compounds suggests that its effects would largely depend on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorophenol . .
properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYSEVWUBQSGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382586 | |
Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorophenol | |
CAS RN |
1998-61-4 | |
Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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